molecular formula C12H9N3O B3355724 Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- CAS No. 634164-13-9

Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-

Cat. No. B3355724
CAS RN: 634164-13-9
M. Wt: 211.22 g/mol
InChI Key: VEBDIEGHIUINGA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the FT-IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For instance, the melting point can provide information about the compound’s stability . The molecular weight can provide information about the size of the molecule .

Future Directions

The future directions for research on “Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-” could include further investigation into its synthesis, mechanism of action, and potential applications. For instance, it could be interesting to explore its potential use in organic photovoltaic devices .

properties

IUPAC Name

2-(1-methyl-2-oxo-3H-indol-3-yl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-15-10-5-3-2-4-9(10)11(12(15)16)8(6-13)7-14/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBDIEGHIUINGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462645
Record name Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-

CAS RN

634164-13-9
Record name Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Reactant of Route 2
Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Reactant of Route 3
Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Reactant of Route 4
Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Reactant of Route 5
Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Reactant of Route 6
Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-

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